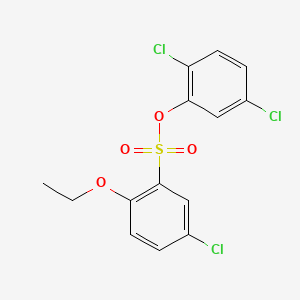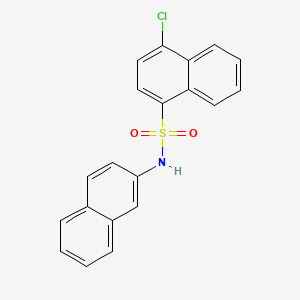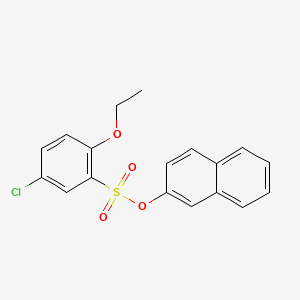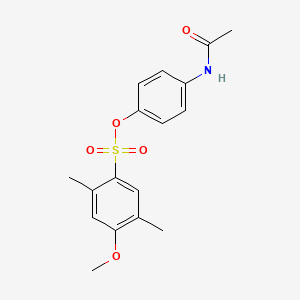
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide, also known as TBS, is a sulfonamide compound that has been used in scientific research for many years. It is a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. TBS has been shown to have antitumor effects in preclinical studies, and is currently being investigated as a potential treatment for cancer.
Mecanismo De Acción
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide works by inhibiting the activity of CA IX, an enzyme that is overexpressed in many types of cancer cells. CA IX is involved in regulating the pH balance in cells, and is critical for the survival and growth of cancer cells. By inhibiting CA IX, 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide can disrupt the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the formation of new blood vessels (angiogenesis). 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has also been shown to have anti-inflammatory effects, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is its high potency and selectivity for CA IX. This makes it an attractive candidate for cancer treatment, as it can specifically target cancer cells while sparing healthy cells. However, one of the limitations of 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide.
Direcciones Futuras
There are a number of potential future directions for research on 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide. One area of interest is the development of more potent and selective CA IX inhibitors, which may be more effective than 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide in cancer treatment. Another area of interest is the development of combination therapies that include 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide, which may enhance its antitumor activity. Finally, more research is needed to determine the optimal dosage and administration route for 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide, as well as its potential side effects in vivo.
Métodos De Síntesis
The synthesis of 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide involves several steps, including the reaction of 2-methylphenyl sulfonamide with tert-butyl bromoacetate, followed by the reaction of the resulting compound with ethyl magnesium bromide. The final step involves the reaction of the resulting compound with benzene-1-sulfonyl chloride to yield 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide works by inhibiting the activity of CA IX, which is overexpressed in many types of cancer cells. By inhibiting CA IX, 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide can disrupt the pH balance in cancer cells, leading to cell death.
Propiedades
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-6-23-17-12-11-15(19(3,4)5)13-18(17)24(21,22)20-16-10-8-7-9-14(16)2/h7-13,20H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYBXVQYGOULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)






